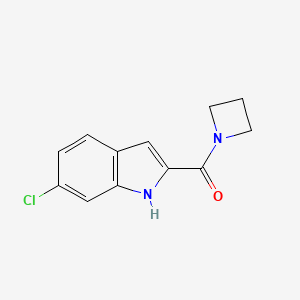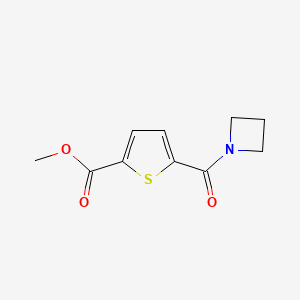
Methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate, commonly known as MATC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MATC is a heterocyclic compound that contains a thiophene ring and an azetidine ring, making it a unique and versatile compound.
科学的研究の応用
MATC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MATC has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In materials science, MATC has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, MATC has been used as a reagent for the synthesis of various compounds.
作用機序
The mechanism of action of MATC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In antimicrobial and antifungal applications, MATC is believed to disrupt the cell membrane of the microorganisms, leading to their death. In cancer treatment, MATC is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MATC has been shown to have various biochemical and physiological effects, depending on the application. In antimicrobial and antifungal applications, MATC has been shown to have a broad spectrum of activity against various microorganisms, including bacteria, fungi, and viruses. In cancer treatment, MATC has been shown to inhibit the growth of cancer cells and induce apoptosis. In materials science, MATC has been used as a building block for the synthesis of novel materials with unique properties.
実験室実験の利点と制限
MATC has several advantages for lab experiments, including its high purity and yield, its versatility as a building block for the synthesis of various compounds, and its broad spectrum of activity against microorganisms. However, there are also limitations to the use of MATC in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study and application of MATC. In medicinal chemistry, further studies are needed to explore the potential use of MATC in cancer treatment and other therapeutic applications. In materials science, further studies are needed to explore the properties of novel materials synthesized using MATC as a building block. In organic synthesis, further studies are needed to explore the potential use of MATC as a reagent for the synthesis of various compounds. Additionally, further studies are needed to explore the potential toxicity and safety of MATC, as well as its environmental impact.
合成法
MATC can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with azetidine-1-carbonyl chloride. The final step involves the methylation of the resulting compound with methyl iodide. This synthesis method has been reported to yield high purity and high yield of MATC.
特性
IUPAC Name |
methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)8-4-3-7(15-8)9(12)11-5-2-6-11/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTDTQQYNSKDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)


![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
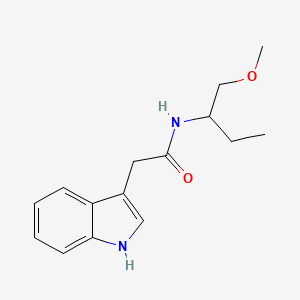
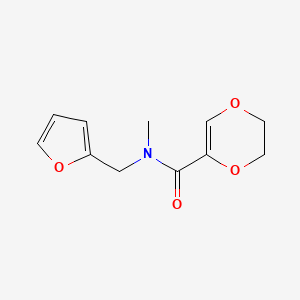
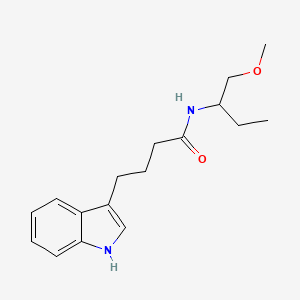
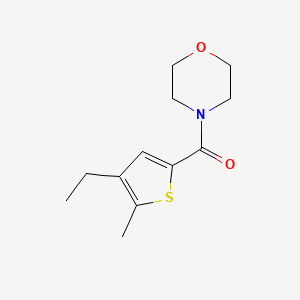
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)

